Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a furan ring and a pyrazole ring, which are both heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with furan-2-carboxaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Similar structure but lacks the pyrazole ring.
Furan-2-carboxylic acid derivatives: Share the furan ring but have different functional groups.
Pyrazole derivatives: Contain the pyrazole ring but may have different substituents.
Uniqueness
Ethyl 1-ethyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate is unique due to the combination of both furan and pyrazole rings in its structure. This dual functionality can provide distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 1-ethyl-3-(furan-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-3-14-8-9(12(15)16-4-2)11(13-14)10-6-5-7-17-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
QIMDXAYLNZDDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CO2)C(=O)OCC |
Origin of Product |
United States |
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